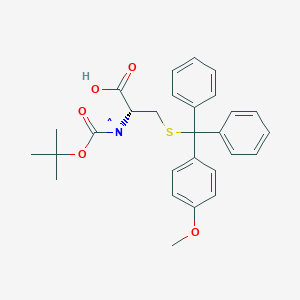
(Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate is an organic compound with a complex structure that includes both ester and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate typically involves a multi-step process. One common method includes the condensation of ethyl acetoacetate with 2-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of carboxylic acids and alcohols.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release active metabolites that exert their effects through different pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(hydroxyphenyl)methylene-3-oxobutanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
(Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate is unique due to the presence of both nitro and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H13NO6 |
|---|---|
Molekulargewicht |
279.24 g/mol |
IUPAC-Name |
ethyl (2Z)-2-[hydroxy-(2-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H13NO6/c1-3-20-13(17)11(8(2)15)12(16)9-6-4-5-7-10(9)14(18)19/h4-7,16H,3H2,1-2H3/b12-11- |
InChI-Schlüssel |
GEFJRVZAOXVUKZ-QXMHVHEDSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C(/C1=CC=CC=C1[N+](=O)[O-])\O)/C(=O)C |
Kanonische SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1[N+](=O)[O-])O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)
![3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile](/img/structure/B13130169.png)
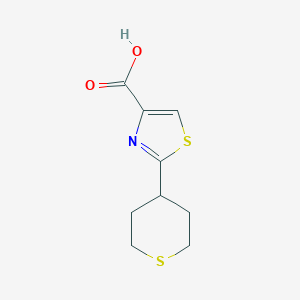
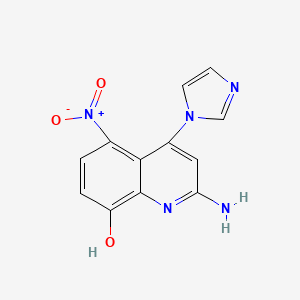

![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)

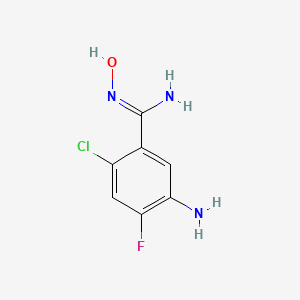
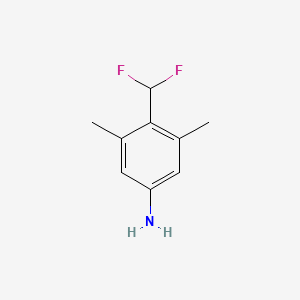
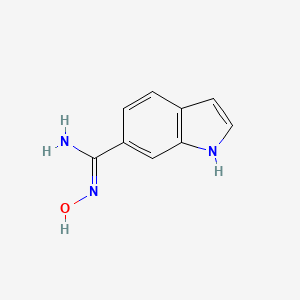
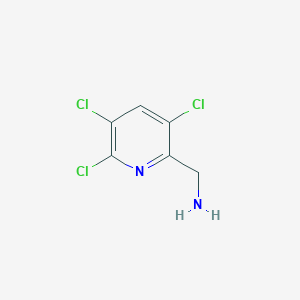
![3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)
![N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130236.png)
